molecular formula C12H17NO B2894592 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 105532-25-0

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2894592
CAS No.: 105532-25-0
M. Wt: 191.274
InChI Key: MRNKTNYEAZTWBE-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of an ethyl group at the 1-position and a methoxy group at the 6-position

Scientific Research Applications

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is not mentioned in the search results, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been found to act as tubulin polymerization inhibitors targeted at the colchicine binding site .

Safety and Hazards

The safety information for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the alkylation of 6-methoxy-1,2,3,4-tetrahydroquinoline with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the ethyl group at the 1-position.

    1-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 6-position.

    1,2,3,4-Tetrahydroquinoline: Lacks both the ethyl and methoxy groups.

Uniqueness

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNKTNYEAZTWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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